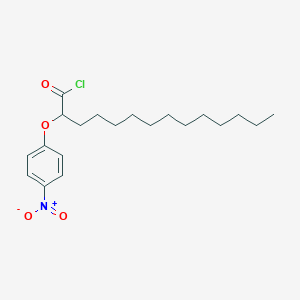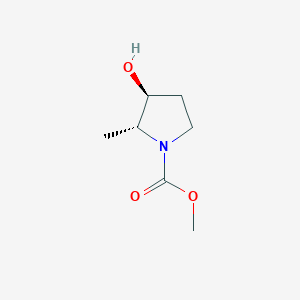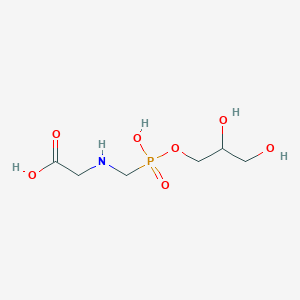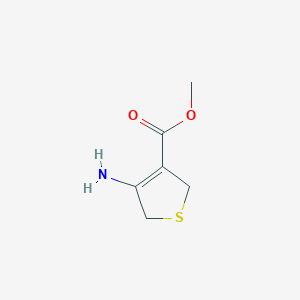
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate, also known as MADTC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiophene derivatives, which are known for their diverse pharmacological activities.
作用机制
The mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
生化和生理效应
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the proliferation and migration of cancer cells. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has also been found to have antioxidant properties and can scavenge free radicals, which are involved in oxidative stress and various diseases.
实验室实验的优点和局限性
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to have low toxicity and minimal side effects. However, there are also some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
未来方向
There are several future directions for research on Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate. One potential area of research is the development of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate and its potential therapeutic applications. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could also be tested in animal models to evaluate its efficacy and safety in vivo. Finally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate is a promising compound with potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are some limitations to using Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate in lab experiments, there are also several future directions for research on this compound. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate could be used as a lead compound for the development of new drugs for the treatment of various diseases, and further studies are needed to elucidate its potential therapeutic applications.
合成方法
The synthesis of Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate involves the reaction of 4-bromo-2,5-dihydrothiophene-3-carboxylic acid with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained by purification through recrystallization. This method has been optimized to produce high yields of pure Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate with minimal side products.
科学研究应用
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
属性
CAS 编号 |
125089-01-2 |
|---|---|
产品名称 |
Methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
分子式 |
C6H9NO2S |
分子量 |
159.21 g/mol |
IUPAC 名称 |
methyl 4-amino-2,5-dihydrothiophene-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3,7H2,1H3 |
InChI 键 |
RXNLUXRJHXOAEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CSC1)N |
规范 SMILES |
COC(=O)C1=C(CSC1)N |
同义词 |
3-Thiophenecarboxylicacid,4-amino-2,5-dihydro-,methylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



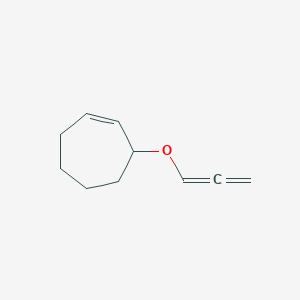
![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)
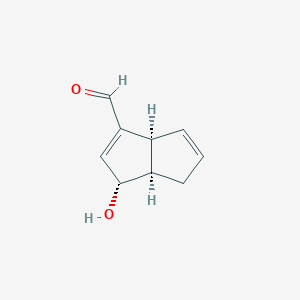
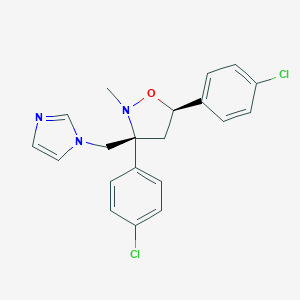
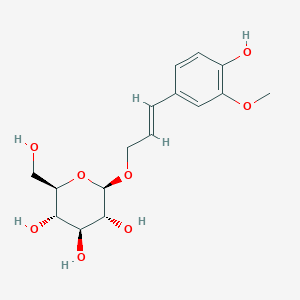
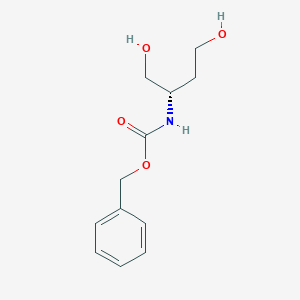
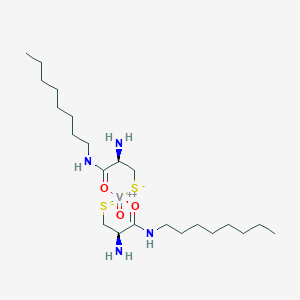
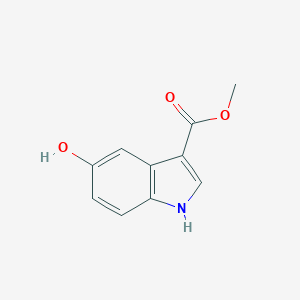
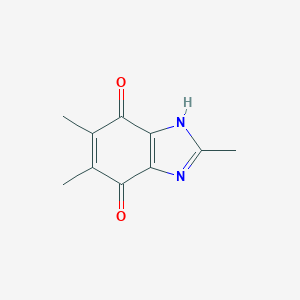
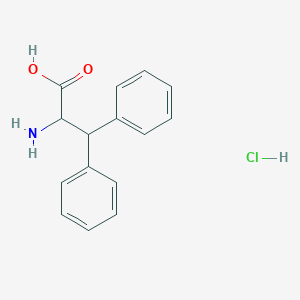
![2,4-Dichlorothieno[3,4-B]pyridine](/img/structure/B58346.png)
